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Introduction 3-Cyanovinylcarbazole nucleoside (CNVK) is a powerful photo-cross-linker that
can be incorporated into DNA and RNA oligonucleotides.[1] This modification enables the rapid
and reversible formation of a covalent bond with a pyrimidine base on a complementary strand
upon exposure to specific wavelengths of UV light.[2][3] The ability to control intermolecular
linkages with spatiotemporal precision makes CNVK-modified oligonucleotides invaluable tools
for a wide range of applications, including antisense therapy, regulation of gene expression,
DNA nanotechnology, and diagnostics.[1][4][5]

CNVK is introduced into an oligonucleotide during standard automated synthesis using its
phosphoramidite derivative.[1] The key feature of CNVK is its ability to undergo a [2+2]
photocycloaddition with a pyrimidine base (primarily thymine or cytosine) when irradiated at
365 nm.[1][2] This cross-linking event is remarkably efficient and can be reversed by irradiating
at 312 nm, which cleaves the cyclobutane ring and restores the original, unmodified strands.[2]
[6] This application note provides detailed protocols for the synthesis, photo-cross-linking, and
photo-reversal of CNVK-modified oligonucleotides, along with key performance data and
application workflows.

Experimental Protocols
Synthesis of CNVK-Modified Oligonucleotides
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This protocol describes the incorporation of a CNVK phosphoramidite into an oligonucleotide
sequence using an automated DNA synthesizer.

Materials:
e CNVK Phosphoramidite (e.g., from Glen Research)
o Automated DNA/RNA Synthesizer
o Standard DNA synthesis reagents (Activator, Oxidizer, etc.)
o UltraMILD DNA phosphoramidites (dA, dG, dC, dT)
» UltraMild Cap Mix A (for capping)
o Deprotection Solution:
o Option 1: 0.05 M Potassium Carbonate in Methanol

o Option 2: 30% Ammonium Hydroxide

HPLC Purification System
Methodology:

e Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer.
Assign the CNVK phosphoramidite to the desired position in the sequence.

o Synthesis Cycle: The incorporation of CNVK follows the standard DMTr-phosphoramidite
method.[1]

o Coupling: Use standard coupling times as recommended by the synthesizer manufacturer.
The use of UltraMILD monomers for the other bases is highly recommended to ensure the
stability of the CNVK modification during deprotection.[1]

o Capping: Use UltraMild Cap Mix A to prevent iPr-Pac group exchange on dG monomers.

[1]
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o Oxidation: Standard oxidation conditions apply.

o Detritylation: Standard detritylation conditions apply.

» Cleavage and Deprotection:

o After synthesis, cleave the oligonucleotide from the solid support and deprotect the
nucleobases.

o If UltraMILD reagents were used: Incubate the solid support with 0.05 M Potassium
Carbonate in Methanol for 4 hours at room temperature OR with 30% Ammonium
Hydroxide for 2 hours at room temperature.[1]

e Purification:

o Purify the crude oligonucleotide using reverse-phase HPLC to isolate the full-length,
CNVK-modified product.

o Verify the mass of the purified oligonucleotide using mass spectrometry.

Photo-Cross-linking of CNVK-Modified Oligonucleotides

This protocol details the procedure for inducing a covalent cross-link between a CNVK-modified
oligonucleotide and its complementary pyrimidine-containing target strand.

Materials:

Purified CNVK-modified oligonucleotide.

Purified complementary target oligonucleotide (DNA or RNA).

Annealing Buffer (e.g., 10 mM Tris-HCI, 100 mM NacCl, 1 mM EDTA, pH 7.5).

UV lamp or transilluminator with a 365 nm light source.

Methodology:

e Annealing:
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o Mix the CNVK-modified oligonucleotide and its complementary strand in a 1:1 molar ratio
in annealing buffer.

o Heat the solution to 95°C for 5 minutes.

o Allow the solution to cool slowly to room temperature to form the duplex.

e Photo-irradiation:
o Place the sample on a cold block or on ice to prevent heat-induced denaturation.
o lIrradiate the sample with a 365 nm UV light source.[1]

o Irradiation time is dependent on the target pyrimidine. A 30-second irradiation is generally
sufficient for complete cross-linking.[2]

e Analysis (Optional):

o Confirm cross-linking efficiency by denaturing polyacrylamide gel electrophoresis (PAGE),
where the cross-linked duplex will migrate slower than the single strands.

o Alternatively, use UPLC or HPLC analysis to quantify the formation of the photodimer.[4]

Photo-Reversal of the Cross-Link

This protocol describes the procedure for reversing the covalent cross-link.
Materials:

o Cross-linked oligonucleotide duplex.

e UV lamp or transilluminator with a 312 nm light source.

Methodology:

e Photo-irradiation:

o Place the sample containing the cross-linked duplex on a cold block or on ice.
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o Irradiate the sample with a 312 nm UV light source for approximately 3 minutes.[1][2]
e Analysis (Optional):

o Confirm the reversal of the cross-link using denaturing PAGE. The band corresponding to
the cross-linked duplex should disappear, and bands corresponding to the single strands
should reappear.

Data Presentation

Quantitative data regarding the performance of CNVK-modified oligonucleotides are
summarized below.

Table 1: Photo-Cross-linking Efficiency and Conditions

Irradiation Irradiation
Wavelength for . Wavelength for .
Target Base T Time for 100% Time for
Cross-linking Lo Reversal
Cross-linking Reversal
. 365-366 nm[1] ~3 minutes|[2]
Thymine (T) 1 second[2] 312 nm[2]
[2] [6]
Cytosine (C) 365-366 nm[1][2] 25 seconds[2] 312 nm[2] ~3 minutes|[2][6]

| Purines (A, G)| 365-366 nm[2] | Unreactive[2][6] | N/A | N/A |

Table 2: Biophysical Properties of CNVK-Modified Duplexes

Duplex State Property Observation
. L o Standard Tm based on
Pre-irradiation Thermal Stability (Tm)
sequence.
o N Increase of approximately
Post-cross-linking (365 nm) Thermal Stability (Tm)
30°C.[2][6]
- Tm returns to pre-irradiation
Post-reversal (312 nm) Thermal Stability (Tm)

value.[2]
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| Post-cross-linking (365 nm) | Duplex Stability | Greatly improved stability.[1] |

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz to illustrate key processes.
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Caption: Experimental workflow for synthesis and application of CNVK-modified
oligonucleotides.

Caption: Antisense mechanism using a photo-activated CNVK-modified oligonucleotide to
block translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b15140440?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

